4-chloro-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine, aniline, and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
N-phenyl-1,3,5-triazine: A related compound with similar structural features.
6-(2,2,2-trifluoroethoxy)-1,3,5-triazine: Another derivative with trifluoroethoxy substitution.
Uniqueness
4-chloro-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H8ClF3N4O |
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Molecular Weight |
304.65 g/mol |
IUPAC Name |
4-chloro-N-phenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H8ClF3N4O/c12-8-17-9(16-7-4-2-1-3-5-7)19-10(18-8)20-6-11(13,14)15/h1-5H,6H2,(H,16,17,18,19) |
InChI Key |
RCHZIPINSHKMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)OCC(F)(F)F |
Origin of Product |
United States |
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